molecular formula C17H19NO4S B2812381 N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide CAS No. 690962-10-8

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide

Cat. No. B2812381
CAS RN: 690962-10-8
M. Wt: 333.4
InChI Key: DHHKDVRFWHKBKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are commonly used.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reactivity of the compound and predicting its behavior in different chemical environments .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents .

Scientific Research Applications

Environmental Monitoring and Toxicology

Occurrence and Fate in Aquatic Environments Research has highlighted the environmental persistence and fate of various chemical compounds, including parabens and benzophenone derivatives, in aquatic systems. These studies emphasize the need for monitoring their presence and understanding their biodegradation pathways to mitigate potential ecological impacts. For example, studies on parabens reveal their ubiquitous presence in surface water and sediments, driven by the consumption of paraben-based products and continuous introduction into the environment (Haman et al., 2015).

Toxicity and Ecological Risks Investigations into the toxicities and ecological risks of compounds like benzophenone-3, a common component of organic sunscreen products, are crucial. These studies aim to assess the potential impact on aquatic ecosystems and human health, providing a basis for regulatory measures and safer chemical design (Kim & Choi, 2014).

Pharmaceutical Research and Development

Drug Design and Synthesis The synthesis and characterization of cyclic compounds containing aminobenzenesulfonamide represent an active area of research. This includes the development of novel methodologies for synthesizing polyheterocyclic compounds and the exploration of their potential as functional molecules or pharmaceuticals (Kaneda, 2020).

Pharmacological Applications Benzothiazoles and related heterocyclic scaffolds have shown a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. Research in this area focuses on structural modifications to optimize these compounds for therapeutic use, highlighting the importance of such scaffolds in drug discovery and development (Ahmed et al., 2015).

Advanced Materials and Nanotechnology

Supramolecular Chemistry and Materials Science The ordering properties of benzene-1,3,5-tricarboxamide (BTA) and related compounds have been explored for their potential in nanotechnology and polymer processing. Their ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding offers promising avenues for the development of advanced materials (Cantekin et al., 2012).

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity information, safety precautions, and first-aid measures .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)12-4-7-14(8-5-12)23(19,20)18-13-6-9-15-16(10-13)22-11-21-15/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHKDVRFWHKBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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